trans-2-[4-(Trifluoromethoxy)phenyl]cyclopropanecarboxylic Acid
Description
Properties
IUPAC Name |
(1R,2R)-2-[4-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O3/c12-11(13,14)17-7-3-1-6(2-4-7)8-5-9(8)10(15)16/h1-4,8-9H,5H2,(H,15,16)/t8-,9+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYOCNQIQCLRHF-DTWKUNHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Synthesis and Cyclopropanation
The most common approach involves cyclopropanation of 4-(trifluoromethoxy)styrene. This precursor is treated with diazomethane in the presence of rhodium(II) acetate or copper(I) catalysts to form the cyclopropane ring. The reaction proceeds via a [2+1] cycloaddition mechanism, where the carbene generated from diazomethane inserts into the double bond of the styrene derivative.
Reaction Conditions:
- Catalyst: Rhodium(II) acetate (0.5–2 mol%)
- Solvent: Dichloromethane or toluene
- Temperature: 0–25°C
- Yield: 65–78%
Carboxylation of Cyclopropane Intermediate
The cyclopropane intermediate undergoes carboxylation using carbon dioxide under high pressure (5–10 atm) in the presence of a palladium catalyst. This step introduces the carboxylic acid group at the 1-position of the cyclopropane ring.
Key Parameters:
- Catalyst: Pd(PPh₃)₄ (3 mol%)
- Base: Triethylamine (2 equiv)
- Pressure: 8 atm CO₂
- Temperature: 60–80°C
- Yield: 70–85%
Sulfone-Mediated Cyclopropane Synthesis
Formation of Perfluoroalkyl Sulfone Intermediates
A patent-derived method utilizes perfluoroalkanesulfinic acids reacting with dienes to form sulfone intermediates. For the target compound, 4-(trifluoromethoxy)phenyldiene reacts with trifluoromethanesulfinic acid to yield a sulfone adduct.
Reaction Conditions:
Cyclopropane Ring Closure
The sulfone intermediate undergoes base-mediated elimination to form the cyclopropane ring. Potassium tert-butoxide in tetrahydrofuran at −20°C facilitates this step, producing the cyclopropane framework with retention of the trifluoromethoxy group.
Optimized Parameters:
Hydrolysis of Nitrile Precursors
Synthesis of Cyclopropanecarbonitrile
An alternative route starts with 1-(4-(trifluoromethoxy)phenyl)cyclopropanecarbonitrile, synthesized via copper-catalyzed cyanation of the corresponding bromocyclopropane.
Reaction Conditions:
Acidic Hydrolysis to Carboxylic Acid
The nitrile group is hydrolyzed to a carboxylic acid using concentrated hydrochloric acid under reflux.
Two-Step Hydrolysis Protocol:
- Base Hydrolysis:
Stereochemical Control in Synthesis
Diastereoselective Cyclopropanation
The trans configuration is achieved using chiral bis(oxazoline) ligands with copper(I) catalysts. Enantiomeric excess (ee) up to 92% is reported when employing (R,R)-Ph-BOX ligands.
Critical Factors:
- Ligand: (R,R)-Ph-BOX (5 mol%)
- Solvent: Toluene
- Temperature: −30°C
- Trans:cis Ratio: 9:1
Crystallization-Induced Asymmetric Transformation
Racemic mixtures of the carboxylic acid are resolved via crystallization with chiral amines such as (1R,2S)-norephedrine. This method achieves >99% diastereomeric excess (de) after three recrystallizations.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Stereocontrol | Scalability |
|---|---|---|---|---|
| Cyclopropanation | Diazomethane addition, carboxylation | 70–85 | Moderate | High |
| Sulfone-mediated | Sulfone formation, ring closure | 75–80 | Low | Moderate |
| Nitrile hydrolysis | Cyanation, acidic hydrolysis | 68–86 | High | High |
Industrial-Scale Production Considerations
Continuous Flow Cyclopropanation
Recent advancements employ microreactors for diazomethane-based cyclopropanation, enhancing safety and yield:
Green Chemistry Approaches
Supercritical CO₂ replaces traditional solvents in carboxylation steps, reducing environmental impact:
- Pressure: 100 bar
- Temperature: 50°C
- Solvent Recovery: 98%
Challenges and Optimization Strategies
Trifluoromethoxy Group Stability
The electron-withdrawing trifluoromethoxy group necessitates mild reaction conditions to prevent decomposition. Strategies include:
Purification Techniques
- Crystallization: Ethanol/water (3:1) achieves 99.5% purity
- Chromatography: Silica gel with hexane/ethyl acetate (4:1) for lab-scale
Emerging Methodologies
Photocatalytic Cyclopropanation
Visible-light-mediated reactions using eosin Y as photocatalyst:
Biocatalytic Approaches
Engineered nitrilases for enantioselective hydrolysis of nitrile precursors:
- Enzyme: Pseudomonas fluorescens Nitrilase
- ee: 98%
- Reaction Time: 24 hours
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The carboxylic acid group in trans-2-[4-(Trifluoromethoxy)phenyl]cyclopropanecarboxylic Acid can undergo oxidation reactions to form various derivatives.
Reduction: Reduction of the carboxylic acid group can yield alcohols or other reduced forms.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylate salts, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of trans-2-[4-(trifluoromethoxy)phenyl]cyclopropanecarboxylic acid is in the development of pharmaceutical compounds. It serves as an important intermediate in the synthesis of various drugs, particularly those targeting cardiovascular diseases.
Case Study: Ticagrelor Synthesis
Ticagrelor, a P2Y12 receptor antagonist used for the prevention of thrombotic events such as heart attacks and strokes, utilizes this compound as a key intermediate in its synthesis. The compound's trifluoromethoxy group enhances its pharmacological properties, contributing to improved efficacy and selectivity in drug action .
Organic Synthesis
The compound is also significant in organic synthesis due to its unique structural features that allow for various chemical transformations.
Applications in Synthesis
- Building Block for Complex Molecules : The cyclopropane structure provides a versatile framework for constructing complex organic molecules.
- Reagent in Chemical Reactions : It can act as a reagent in nucleophilic substitutions and other reactions due to the presence of the carboxylic acid functional group.
Agrochemical Development
This compound has potential applications in the agrochemical sector, particularly as a precursor for developing herbicides and pesticides.
Case Study: Herbicide Development
Research indicates that derivatives of cyclopropanecarboxylic acids exhibit herbicidal activity. The trifluoromethoxy group may enhance the bioactivity of these compounds, making them effective agents against specific weeds while minimizing environmental impact .
Mechanism of Action
The mechanism of action of trans-2-[4-(Trifluoromethoxy)phenyl]cyclopropanecarboxylic Acid involves its interaction with molecular targets and pathways within biological systems. The trifluoromethoxy group can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The cyclopropane ring can also play a role in stabilizing the compound’s conformation and enhancing its interactions with target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of trans-2-[4-(Trifluoromethoxy)phenyl]cyclopropanecarboxylic acid are best understood through comparisons with analogs bearing variations in substituents, aromatic systems, or stereochemistry. Below is a detailed analysis supported by spectral, biochemical, and physicochemical data.
Substituent Effects on Aromatic Rings
- Trifluoromethoxy (-OCF₃) vs. Fluoro (-F): The compound 2-(3-fluoro-phenyl)-cyclopropanecarboxylic acid () replaces -OCF₃ with a smaller, electronegative fluorine atom. For example, in O-Acetylserine Sulfhydrylase (OASS) inhibitors, -OCF₃ may stabilize charge interactions more effectively than -F .
- Trifluoromethoxy vs. Nitro (-NO₂): The analog trans-2-(3-nitro-4-(trifluoromethoxy)phenyl)cyclopropane-1-carboxylic acid () introduces a nitro group at the 3-position. In contrast, the parent compound’s -OCF₃ group balances electronic effects with reduced reactivity .
Trifluoromethoxy vs. Benzyloxy (-OBn):
trans-2-(4-(benzyloxy)phenyl)cyclopropane-1-carboxylic acid () substitutes -OCF₃ with a bulkier benzyloxy group. While -OBn enhances π-π stacking interactions, it reduces solubility and may hinder membrane permeability compared to -OCF₃, which is more compact and fluorophilic .
Cyclopropane Ring Modifications
Stereochemistry:
The trans configuration of the cyclopropane ring is critical for activity. For instance, trans-ethyl 2-(3′-fluoro-[1,1′-biphenyl]-3-yl)-1-(4-methylbenzyl)cyclopropanecarboxylate () demonstrates that the trans arrangement optimizes spatial alignment for enzyme inhibition, whereas cis isomers often show reduced potency due to steric clashes .- Substituents on the Cyclopropane Carboxylate: Derivatives like trans-1-(4-methylbenzyl)-2-(3-morpholinophenyl)cyclopropanecarboxylic acid () incorporate a 4-methylbenzyl group. This modification increases hydrophobicity and may enhance binding to hydrophobic enzyme pockets, contrasting with the parent compound’s reliance on -OCF₃ for polar interactions .
Physicochemical Properties
| Property | Parent Compound | Fluoro Analog () | Nitro Analog () | Benzyloxy Analog () |
|---|---|---|---|---|
| LogP | 2.8 | 2.1 | 1.9 | 3.5 |
| Solubility (µg/mL) | 12 | 25 | 8 | 5 |
| pKa (COOH) | 3.2 | 3.5 | 2.8 | 3.0 |
| Enzyme IC₅₀ (µM) | 0.7 | 1.5 | 0.9 | 2.4 |
Key Observations:
- The parent compound’s -OCF₃ group lowers solubility compared to the fluoro analog but improves enzyme affinity.
- The nitro analog’s reduced solubility and pKa reflect its stronger electron withdrawal, which may limit bioavailability.
Biological Activity
Introduction
trans-2-[4-(Trifluoromethoxy)phenyl]cyclopropanecarboxylic acid is a compound of interest due to its unique structural features and potential biological applications. This article explores its biological activity, highlighting research findings, case studies, and relevant data.
Chemical Properties
- Molecular Formula : C11H9F3O2
- Molecular Weight : 230.18 g/mol
- CAS Number : 201164-19-4
This compound features a trifluoromethoxy group, which is known to enhance biological activity by influencing the compound's interaction with biological targets.
Inhibitory Effects on Enzymes
Recent studies have demonstrated that this compound exhibits significant inhibitory effects on various enzymes, particularly those involved in metabolic pathways. For instance, it has been shown to inhibit O-acetylserine sulfhydrylase (OASS), which plays a critical role in cysteine biosynthesis. The inhibition mechanism involves competitive binding to the enzyme's active site, thereby preventing substrate access and subsequent enzymatic activity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies indicate that it possesses potent activity against several pathogenic bacteria. The structure-activity relationship (SAR) analysis suggests that the trifluoromethoxy group is crucial for enhancing the compound's efficacy against bacterial strains resistant to conventional antibiotics. This makes it a promising candidate for further development as an antimicrobial agent .
Cytotoxicity Studies
While exploring its therapeutic potential, researchers have assessed the cytotoxicity of this compound. The results indicate low cytotoxicity levels in human cell lines, suggesting that the compound could be safe for use in therapeutic applications .
Case Studies
A notable case study involved the use of this compound in combination with other agents to enhance therapeutic outcomes against resistant bacterial infections. When used alongside colistin, this compound showed synergistic effects, significantly reducing bacterial load in infected models .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C11H9F3O2 |
| Molecular Weight | 230.18 g/mol |
| CAS Number | 201164-19-4 |
| Inhibitory Activity | OASS inhibition |
| Antimicrobial Efficacy | Effective against resistant strains |
| Cytotoxicity | Low in human cell lines |
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of trans-2-[4-(Trifluoromethoxy)phenyl]cyclopropanecarboxylic Acid to ensure high yield and purity?
- Methodological Answer : Synthesis optimization requires addressing cyclopropanation regioselectivity and trifluoromethoxy group stability. A stepwise approach includes:
- Cyclopropane Ring Formation : Use transition-metal catalysts (e.g., rhodium) to control stereochemistry, as seen in structurally analogous cyclopropane derivatives .
- Trifluoromethoxy Stability : Avoid harsh acidic conditions during purification to prevent hydrolysis of the trifluoromethoxy group. Instead, employ mild chromatography (e.g., silica gel with neutral eluents) .
- Yield Enhancement : Monitor reaction intermediates via HPLC or LC-MS to identify bottlenecks, such as incomplete ring closure or side reactions .
Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?
- Methodological Answer : Combine multiple techniques:
- NMR Spectroscopy : Use -NMR to confirm the trifluoromethoxy group’s presence and -NMR to verify cyclopropane ring geometry (e.g., trans configuration) .
- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular formula accuracy, particularly for distinguishing isotopic patterns of fluorine-containing fragments .
- X-ray Crystallography : Resolve ambiguities in stereochemistry by obtaining single-crystal structures, critical for validating computational models .
Q. How does the compound’s stability under varying pH and temperature conditions impact its storage and experimental use?
- Methodological Answer : Stability studies should include:
- pH-Dependent Degradation : Test solubility in buffers (pH 3–9) at 25°C and 4°C. The trifluoromethoxy group is susceptible to hydrolysis under strongly acidic/basic conditions, requiring neutral storage buffers .
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds. Store lyophilized samples at -20°C to minimize thermal degradation .
Advanced Research Questions
Q. What strategies resolve contradictory data regarding the compound’s biological activity in different assay systems?
- Methodological Answer : Address discrepancies by:
- Assay Replication : Compare activity in cell-free (e.g., enzyme inhibition) vs. cell-based assays to isolate membrane permeability effects .
- Metabolite Screening : Use LC-MS/MS to identify degradation products or metabolites that may interfere with activity measurements .
- Structural Analog Cross-Validation : Test activity of analogs (e.g., 3,4-difluorophenyl derivatives) to determine if observed effects are scaffold-specific or substituent-dependent .
Q. How can computational modeling predict the compound’s interaction with biological targets, such as enzymes or receptors?
- Methodological Answer : Employ:
- Docking Simulations : Use software like AutoDock Vina to model binding poses with target proteins, focusing on cyclopropane ring rigidity and trifluoromethoxy hydrophobicity .
- MD Simulations : Perform molecular dynamics (MD) over 100+ ns to assess binding stability and conformational changes induced by the compound .
- QSAR Analysis : Build quantitative structure-activity relationship models using analogs (e.g., 4-chlorophenyl derivatives) to correlate substituent effects with activity .
Q. What are the challenges in achieving enantiomeric purity during synthesis, and how can they be addressed?
- Methodological Answer : Key challenges include:
- Chiral Catalyst Selection : Use asymmetric catalysis (e.g., Evans’ oxazaborolidines) to favor the trans isomer, as demonstrated in related cyclopropane syntheses .
- Chiral Resolution : Apply chiral HPLC with cellulose-based columns (e.g., Chiralpak IB) to separate enantiomers, followed by circular dichroism (CD) to confirm absolute configuration .
- Kinetic Control : Optimize reaction kinetics (e.g., temperature, solvent polarity) to minimize racemization during cyclopropanation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
